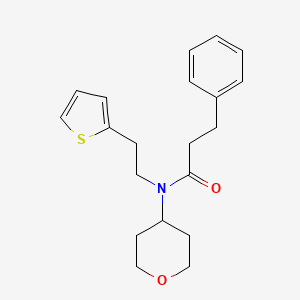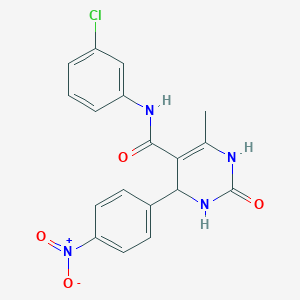
1-(3-chlorophenyl)-3-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The introduction of specific urea derivatives, including compounds similar to the one , often revolves around their synthesis and application potential in various domains such as medicinal chemistry, agriculture, and materials science. These compounds are of interest due to their structural uniqueness and the versatile chemical properties they exhibit.
Synthesis Analysis
The synthesis of urea derivatives typically involves the reaction of acylazides with specific amine or amide precursors to generate novel compounds. For instance, derivatives of N-{5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazol-2-yl}-N'-(substituted phenyl)ureas have been synthesized through such methods, showcasing the diversity of approaches in creating these complex molecules (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006).
Molecular Structure Analysis
Molecular docking and quantum chemical calculations are pivotal in understanding the molecular structure of urea derivatives. These techniques provide insights into the molecular geometry, vibrational spectra, and potential energy distribution, crucial for predicting the compound's behavior in various chemical environments. A detailed molecular structure analysis of related compounds was performed using DFT calculations, highlighting the bond lengths, angles, and intramolecular charge transfers (A. Viji, V. Balachandran, S. Babiyana, B. Narayana, & Vinutha V. Saliyan, 2020).
Chemical Reactions and Properties
Urea derivatives undergo a range of chemical reactions, including cyclization and rearrangement, leading to various functionalized compounds. These reactions are influenced by the structural aspects of the urea compounds, such as the presence of electron-withdrawing or donating groups, which can dictate their reactivity patterns and the types of reactions they can undergo (N. Spitsyn & A. Vdovichenko, 2006).
Physical Properties Analysis
The physical properties of urea derivatives, including solubility, melting point, and crystallinity, are crucial for their practical applications. These properties are typically determined through experimental studies involving X-ray crystallography, which provides a detailed view of the compound's solid-state structure, aiding in understanding its physical behavior (Isuru R. Kumarasinghe, V. Hruby, & G. Nichol, 2009).
Chemical Properties Analysis
The chemical properties of urea derivatives are closely tied to their functional groups and molecular architecture. Studies on these compounds often focus on their reactivity, stability, and potential for forming hydrogen bonds or other intermolecular interactions. These characteristics are vital for applications in drug design, material science, and as intermediates in organic synthesis (B. Al-Hourani, M. El‐Barghouthi, R. McDonald, W. Al-Awaida, & F. Wuest, 2015).
科学的研究の応用
Insecticide Research
One study examined the insecticidal activity of related compounds, highlighting a new class of insecticides that affect the process of cuticle deposition in insects. These compounds demonstrate a unique mode of action, showing promise due to their safety towards mammals and their ability to cause death in insects by preventing successful molting or pupation (R. Mulder & M. J. Gijswijt, 1973).
Antimicrobial Applications
Another study focused on the synthesis and characterization of novel urea derivatives with potential antimicrobial properties. These compounds were evaluated for their effectiveness against various microorganisms, demonstrating the potential for new therapeutic agents (V. Rani et al., 2014).
Optical Materials
Research into bis-chalcone derivatives doped into polymers for nonlinear optical applications has shown that these compounds exhibit significant second harmonic generation (SHG) efficiencies and nonlinear optical properties. Such findings indicate their potential use in optical devices and materials (S. Shettigar et al., 2006).
Anti-Cancer Research
The development of N,N'-diarylureas as potent activators of the eIF2α kinase heme regulated inhibitor has been explored. These compounds have shown to inhibit cancer cell proliferation by affecting translation initiation, suggesting a new avenue for cancer treatment (S. Denoyelle et al., 2012).
Corrosion Inhibition
Studies on the inhibition effect of urea derivatives in corrosive environments have provided insights into their use as corrosion inhibitors. These compounds have shown effectiveness in protecting metals against corrosion, particularly in acidic solutions, by forming a protective film on the metal surface (M. Bahrami & Seyed Mohammad Ali Hosseini, 2012).
特性
IUPAC Name |
1-(3-chlorophenyl)-3-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6O3/c1-27-10-9-23-17(26)24(22-21-23)15-7-5-13(6-8-15)19-16(25)20-14-4-2-3-12(18)11-14/h2-8,11H,9-10H2,1H3,(H2,19,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUUXFXKZWSZMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-3-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2-Chlorophenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2496899.png)
![2-amino-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B2496900.png)
![4-fluoro-N-(2-(6-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2496902.png)
![(E)-N-[(4-methylmorpholin-2-yl)methyl]-2-phenylethenesulfonamide](/img/structure/B2496904.png)
![6-[(2-Methoxyethyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B2496905.png)
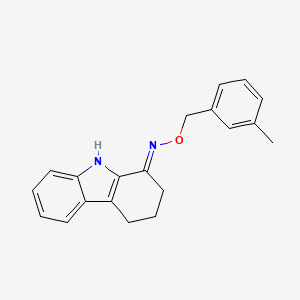
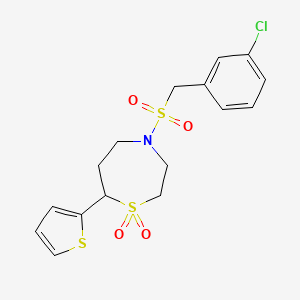
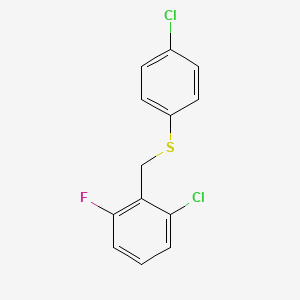
![Ethyl (2R)-1-[4-[(prop-2-enoylamino)methyl]benzoyl]pyrrolidine-2-carboxylate](/img/structure/B2496912.png)
